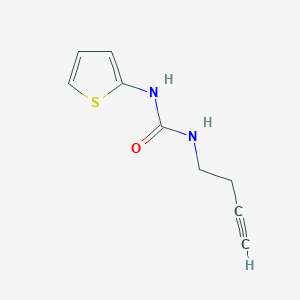![molecular formula C22H28N2O3S B6495916 N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941955-47-1](/img/structure/B6495916.png)
N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide, commonly referred to as DMPP, is an organic compound of nitrogen, carbon, oxygen, and sulfur. It is synthetically produced and is used as a research chemical in various scientific applications. DMPP has been studied for its biochemical and physiological effects on living organisms and its potential efficacy as a drug.
科学的研究の応用
DMPP has been studied for its potential applications in scientific research. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of various hormones on the body. It has also been used to study the effects of various drugs on the cardiovascular system, as well as to investigate the effects of various drugs on the immune system.
作用機序
The mechanism of action of DMPP is not fully understood. However, it is believed to interact with various receptors in the body, including the serotonin and dopamine receptors. It is thought to interact with these receptors in order to induce various physiological effects.
Biochemical and Physiological Effects
DMPP has been studied for its potential biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning it can reduce anxiety. It has also been found to have an anticonvulsant effect, meaning it can reduce the severity of seizures. It has also been found to have an anti-inflammatory effect, meaning it can reduce inflammation. Additionally, it has been found to have an antidepressant effect, meaning it can reduce symptoms of depression.
実験室実験の利点と制限
The advantages of using DMPP in laboratory experiments include its relatively low toxicity and its ability to interact with various receptors in the body. Additionally, it is relatively easy to synthesize and is relatively inexpensive. The limitations of using DMPP in laboratory experiments include its relatively short half-life, meaning it is not suitable for long-term studies, and its potential to interact with other drugs, meaning it may not be suitable for studies involving multiple drugs.
将来の方向性
Potential future directions for the use of DMPP in scientific research include further investigations into its potential therapeutic effects, its potential interactions with other drugs, and its potential use as a research tool for drug development. Additionally, further research could be conducted into its potential use in the treatment of neurological disorders, such as anxiety and depression. Finally, further research could be conducted into its potential use in the treatment of other medical conditions, such as inflammation and cancer.
合成法
DMPP is synthesized through the reaction of 2,4-dimethylphenyl isocyanate and 1-(4-methylbenzenesulfonyl)piperidine. This reaction is done in a solvent such as dimethylformamide in the presence of a base such as potassium carbonate. The reaction is allowed to proceed for several hours, during which time the product is formed. The product is then purified by column chromatography and recrystallization.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-10-20(11-8-16)28(26,27)24-13-5-4-6-19(24)15-22(25)23-21-12-9-17(2)14-18(21)3/h7-12,14,19H,4-6,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEISGHVMACOLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6495843.png)
![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6495867.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![2-bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6495873.png)
![N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B6495884.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6495895.png)
![2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B6495898.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6495902.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)